
Cyclopropyl-1-d1-methyl-d2 alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-1-d1-methyl-d2 alcohol is a deuterated compound with the molecular formula C4H8O. It is a cyclopropyl derivative where the hydrogen atoms at the 1 and 2 positions are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic labeling, which can help in tracing chemical pathways and understanding reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cyclopropyl-1-d1-methyl-d2 alcohol typically involves the deuteration of cyclopropylmethanol. One common method is the reduction of cyclopropyl ketone with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) in an inert atmosphere. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation using deuterium gas (D2) over a palladium or platinum catalyst. This method allows for the efficient incorporation of deuterium atoms into the cyclopropyl ring and the methyl group, producing the desired deuterated alcohol in large quantities.
化学反应分析
Types of Reactions
Cyclopropyl-1-d1-methyl-d2 alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form cyclopropyl-1-d1-methyl-d2 methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products Formed
Oxidation: Cyclopropyl-1-d1-methyl-d2 ketone or aldehyde.
Reduction: Cyclopropyl-1-d1-methyl-d2 methane.
Substitution: Cyclopropyl-1-d1-methyl-d2 chloride or bromide.
科学研究应用
Cyclopropyl-1-d1-methyl-d2 alcohol is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and understand the kinetics of chemical reactions.
Biology: In metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: As a reference standard in pharmacokinetic studies to understand the distribution and elimination of deuterated drugs.
Industry: In the development of new materials and catalysts where isotopic labeling can provide insights into the mechanisms of action.
作用机制
The mechanism of action of Cyclopropyl-1-d1-methyl-d2 alcohol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and identifying rate-determining steps.
相似化合物的比较
Similar Compounds
Cyclopropylmethanol: The non-deuterated analog of Cyclopropyl-1-d1-methyl-d2 alcohol.
Cyclopropyl-1-d1-methanol: A partially deuterated analog with deuterium at the 1 position only.
Cyclopropyl-1-d2-methyl alcohol: A partially deuterated analog with deuterium at the 2 position only.
Uniqueness
This compound is unique due to its complete deuteration at both the 1 and 2 positions, which provides a distinct advantage in isotopic labeling studies. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a valuable tool in research applications where precise tracking of molecular transformations is required.
属性
分子式 |
C4H8O |
|---|---|
分子量 |
75.12 g/mol |
IUPAC 名称 |
dideuterio-(1-deuteriocyclopropyl)methanol |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2,4D |
InChI 键 |
GUDMZGLFZNLYEY-FBYXXYQPSA-N |
手性 SMILES |
[2H]C1(CC1)C([2H])([2H])O |
规范 SMILES |
C1CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


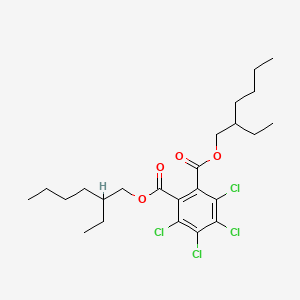
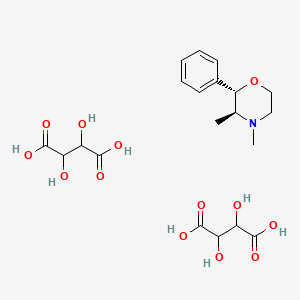

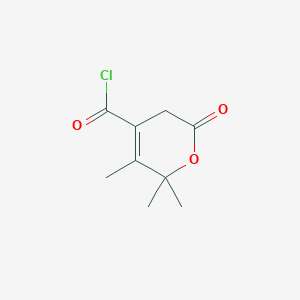
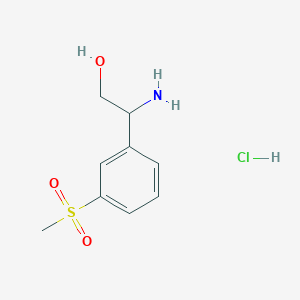
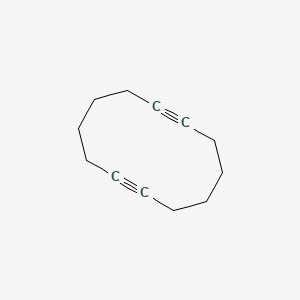
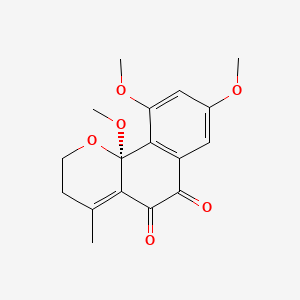
![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
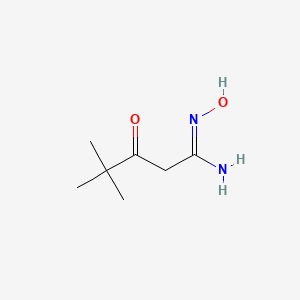
![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)



